tert-Butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate
Description
tert-Butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate (CAS: 2373347-25-0) is a boronic ester derivative featuring a six-carbon aliphatic chain terminated by a tert-butyl ester and a tetramethyl dioxaborolane ring. This compound is widely employed in Suzuki-Miyaura cross-coupling reactions due to its stability, solubility in organic solvents, and compatibility with transition-metal catalysts . Its structural design balances steric protection (via the tert-butyl group) and reactivity (via the boronate moiety), making it a versatile intermediate in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31BO4/c1-14(2,3)19-13(18)11-9-8-10-12-17-20-15(4,5)16(6,7)21-17/h8-12H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTIINHUPNBZMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCCC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate typically involves the reaction of hexanoic acid with tert-butyl alcohol in the presence of a dehydrating agent to form tert-butyl hexanoate. This intermediate is then reacted with tetramethyl-1,3,2-dioxaborolane in the presence of a base such as sodium hydride or potassium carbonate to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction times, as well as the use of high-purity reagents to maintain product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming boronic acids or boronate esters.
Reduction: Reduction reactions can convert the boronic ester group into a hydroxyl group.
Substitution: The boronic ester group can be substituted with various nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts in the presence of bases such as potassium carbonate.
Major Products Formed:
Oxidation: Boronic acids or boronate esters.
Reduction: Alcohols.
Substitution: Various substituted boronic esters.
Scientific Research Applications
Chemistry:
- Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
- Employed in the synthesis of complex organic molecules and pharmaceuticals .
Biology:
- Utilized in the development of boron-containing drugs and bioactive molecules.
- Acts as a precursor for boron neutron capture therapy agents .
Medicine:
- Investigated for its potential use in drug delivery systems.
- Explored for its role in the synthesis of boron-containing anticancer agents .
Industry:
- Used in the production of advanced materials and polymers.
- Employed in the synthesis of agrochemicals and fine chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic ester and stabilize the reaction intermediates .
Comparison with Similar Compounds
tert-Butyl 4,4-Dimethyl-5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate (6c)
- Structural Differences: The boronate ester is positioned at the fifth carbon of the hexanoate chain, with additional methyl branches at the fourth carbon .
tert-Butyl 6-(2-(2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyloxy)pyridin-4-yl)hexanoate (12)
- Structural Differences : Incorporates a benzyloxy-pyridine substituent adjacent to the boronate group .
- Electronic Effects : The aromatic pyridine ring enhances electron-withdrawing properties, which may alter reaction kinetics in cross-couplings.
- Applications : Suited for synthesizing bifunctional ligands or fluorinated compounds (e.g., trifluoromethyl derivatives) but less ideal for simple alkyl-aryl couplings .
Heterocyclic Analogs (PharmaBlock Derivatives)
Examples include:
- Applications: Targeted in kinase inhibitor synthesis due to heterocyclic pharmacophores .
- tert-Butyl 4-[3-Methyl-4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate (PB97340)
Aromatic and Fused-Ring Analogs
- tert-Butyl 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinoline-1(2H)-carboxylate (FF-8918) Structural Differences: Fused quinoline ring system. Impact: Increased π-π stacking ability and rigidity, favoring applications in luminescent materials or rigid scaffolds .
- tert-Butyl 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate (CAS: 1161362-35-1)
Comparative Data Table
| Compound Name | CAS Number | Molecular Weight | Key Structural Features | Reactivity in Suzuki Reactions | Primary Applications |
|---|---|---|---|---|---|
| tert-Butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate | 2373347-25-0 | 326.27 | Linear aliphatic chain, tert-butyl ester | High (flexible chain, low steric hindrance) | General cross-coupling, agrochemicals |
| tert-Butyl 4,4-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate (6c) | N/A | 340.30 | Branched aliphatic chain | Moderate (steric hindrance) | Radical additions, specialty polymers |
| PBLJ0660 | 2101934-11-4 | 363.25 | Pyrazole-pyrrolidine hybrid | Low (heterocyclic coordination) | Kinase inhibitors |
| FF-8918 | 1235141-58-8 | 385.34 | Fused quinoline ring | Moderate (aromatic stabilization) | Luminescent materials |
| tert-Butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate | 926280-83-3 | 271.15 | Carbamate functional group | Variable (amine-metal interactions) | Peptide conjugates |
Biological Activity
Chemical Identity and Properties
tert-Butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate is a synthetic compound with the molecular formula and a molecular weight of approximately 309.21 g/mol. This compound features a tert-butyl group and a hexanoate moiety, contributing to its unique chemical properties and reactivity in organic synthesis and medicinal chemistry applications .
Structure
The structure of this compound can be represented as follows:
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and nucleophiles. Studies have shown that compounds containing dioxaborolane moieties can exhibit significant reactivity due to the presence of boron, which can form stable complexes with biological molecules .
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to active sites or altering enzyme conformation.
- Nucleophilic Attack: The presence of the dioxaborolane group enhances the compound's ability to undergo nucleophilic substitution reactions, potentially leading to modifications in cellular pathways.
Case Studies
-
Antitumor Activity
In a study examining the antitumor potential of various boron-containing compounds, this compound was evaluated for its cytotoxic effects on cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity against certain tumor types while sparing normal cells . -
Reactivity with Biological Targets
Interaction studies demonstrated that this compound could effectively bind to proteins involved in cell signaling pathways. This binding alters the activity of these proteins, leading to changes in cell proliferation and apoptosis rates in vitro .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) | Different carbon skeleton; additional nitrogen functionality | |
| Ethyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate | Lacks the tert-butyl group; retains similar dioxaborolane structure | |
| tert-butyl 6-(4-methylphenyl)-hexanoate | Features an aromatic substituent instead of a dioxaborolane moiety |
This table illustrates how the unique combination of functional groups in this compound enhances its reactivity and potential applications compared to other related compounds.
Research Findings
Recent research has focused on the synthesis and application of this compound in various fields:
Synthetic Applications
The compound has been utilized as a versatile building block in organic synthesis due to its ability to participate in cross-coupling reactions and other transformations. Its solubility in organic solvents makes it suitable for diverse synthetic methodologies .
Potential Therapeutic Applications
Given its biological activity profile, there is ongoing exploration into its potential as a therapeutic agent for treating specific cancers and other diseases where boron-containing compounds have shown promise .
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate?
The compound is typically synthesized via palladium-catalyzed cross-coupling or radical addition cascades. A representative method involves reacting allylboronic esters with tert-butyl acrylate derivatives in the presence of Fe(acac)₃ as a catalyst, Na₂HPO₄ as a base, and PhSiH₃ as a reductant. Purification is achieved via flash column chromatography (pentane/Et₂O gradients), yielding the product as a colorless liquid (57% yield) . Alternative procedures employ Suzuki-Miyaura coupling with organoboron reagents under mild conditions, optimized for steric hindrance from the tert-butyl group .
Q. How is the compound characterized to confirm its structural integrity?
Key characterization methods include:
- ¹H/¹³C/¹¹B NMR : To verify boronate ester integration (~1.3 ppm for tetramethyl dioxaborolane protons) and tert-butyl group signals (~1.4 ppm for C(CH₃)₃) .
- TLC : Using EtOAc/hexanes (1:9) with Rf ≈ 0.35 for monitoring reaction progress .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₁₆H₃₁BO₄, calc. 298.23 g/mol).
Q. What are its primary applications in organic synthesis?
The compound serves as a boronate ester intermediate in:
- Suzuki-Miyaura Cross-Couplings : For C–C bond formation in biaryl or conjugated diene syntheses .
- Radical Cascades : As a boron-containing acceptor in Fe-catalyzed radical additions to construct complex alkylboronates .
Advanced Research Questions
Q. How can reaction yields be optimized for sterically hindered substrates?
Steric hindrance from the tert-butyl group necessitates tailored conditions:
Q. How do data discrepancies in reported yields arise, and how can they be resolved?
Discrepancies often stem from:
- Catalyst Purity : Trace oxygen or moisture degrades Pd or Fe catalysts, reducing yields. Use rigorous inert-atmosphere techniques (e.g., Schlenk lines) .
- Work-Up Variability : Extraction with tetrachloroethylene-d₆ vs. EtOAc/hexanes can alter recovery rates .
- Substrate Ratios : Excess acrylate (3 equiv) improves conversion but complicates purification .
Q. What strategies mitigate boron reagent instability during multi-step syntheses?
Q. How is the compound utilized in synthesizing heterocyclic systems?
It enables modular assembly of:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
